molecular formula C24H27N3O3S3 B2665860 ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 690642-50-3

ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2665860
CAS No.: 690642-50-3
M. Wt: 501.68
InChI Key: YUAVKIUPMDAGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thienopyrimidine derivative featuring a fused cyclohepta[4,5]thieno[2,3-d]pyrimidine core linked via a thioacetamido bridge to a tetrahydrobenzo[b]thiophene-3-carboxylate moiety. Its synthesis likely involves nucleophilic substitution between a chloropyrimidine intermediate (e.g., 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine) and a thiol-containing acetamido precursor derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . The cyclohepta ring (7-membered) confers conformational flexibility, while the ethyl carboxylate group enhances solubility.

Properties

IUPAC Name

ethyl 2-[[2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-3-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S3/c1-2-30-24(29)20-15-9-6-7-11-17(15)33-23(20)27-18(28)12-31-21-19-14-8-4-3-5-10-16(14)32-22(19)26-13-25-21/h13H,2-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAVKIUPMDAGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. Its structure incorporates various pharmacologically relevant moieties that may contribute to its therapeutic efficacy. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C23H25N3O3S2
  • Molecular Weight : 455.6 g/mol
  • Purity : Typically around 95% .

The biological activity of the compound is largely attributed to its interaction with specific biological targets:

  • Thieno[2,3-d]pyrimidine Moiety : This structure is known for its role in various biological processes and has been linked to anti-inflammatory and anticancer activities.
  • Thioacetamide Group : The presence of sulfur in the thioacetamide group may enhance the compound's reactivity and ability to form covalent bonds with target proteins.

Anticancer Activity

Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds containing the thieno[2,3-d]pyrimidine scaffold effectively inhibited tumor growth in various cancer models .
  • The compound's ability to induce apoptosis in cancer cells has been linked to its modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties:

  • Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • The thiazole and thiophene rings are known to interact with inflammatory pathways, suggesting a potential mechanism for reducing inflammation.

Antimicrobial Activity

Preliminary studies indicate that compounds related to this structure may possess antimicrobial properties:

  • Research has identified similar thienopyrimidine derivatives as effective against various bacterial strains .
  • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Antitumor Efficacy :
    • Researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their activity against human cancer cell lines. Results indicated that specific substitutions on the thieno ring significantly enhanced cytotoxicity .
  • Anti-inflammatory Model :
    • In a murine model of arthritis, a related compound showed a marked reduction in joint swelling and inflammatory markers after administration .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth; apoptosis
Anti-inflammatoryReduced cytokine levels; joint swelling
AntimicrobialEffective against bacterial strains

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have identified derivatives of this compound as potential agents for treating various cancers. For instance, research highlighted the synthesis of new apoptosis-inducing agents based on related compounds that demonstrated significant cytotoxicity against breast cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways and caspase activation, showcasing the promise of this compound in cancer therapeutics .

Antimicrobial Properties
Some derivatives have exhibited notable antibacterial and antifungal activities. The thieno[2,3-d]pyrimidine moiety is particularly relevant in enhancing the bioactivity of these compounds against resistant strains of bacteria. This suggests a potential application in developing new antibiotics .

Neuropharmacology

Cognitive Enhancement
Compounds similar to ethyl 2-(2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been explored for their neuroprotective effects and ability to enhance cognitive function. Studies indicate that these compounds may modulate neurotransmitter systems and provide neuroprotection against oxidative stress .

Synthetic Applications

Building Block in Organic Synthesis
This compound can serve as a versatile building block in organic synthesis due to its unique structural features. It can be utilized in the synthesis of more complex molecules through various coupling reactions. Its reactivity profile allows for modifications that can lead to the development of novel therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; significant cytotoxicity observed
Antimicrobial PropertiesExhibits antibacterial and antifungal activities
Cognitive EnhancementPotential neuroprotective effects; enhances cognitive function
Synthetic ApplicationsServes as a building block for complex organic synthesis

Case Studies

Case Study 1: Anticancer Research
A study published in ResearchGate focused on the synthesis and evaluation of ethyl 2-amino derivatives related to the compound . The results indicated that these derivatives could significantly inhibit tumor growth in vitro and in vivo models by triggering apoptotic pathways .

Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. These compounds were tested against various bacterial strains and showed promising results against multi-drug resistant bacteria, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkane Ring Size Variation

  • Compound 9c (): Contains a cyclohepta[b]thiophen-3-yl group linked to a 10-thia-1,3-diaza-benzo[a]azulen-4-ol system. Unlike the target compound, it lacks the thioacetamido bridge and features a hydroxyl group on the pyrimidine ring. The larger cyclohepta ring may enhance hydrophobic interactions in biological systems but reduce solubility compared to smaller rings .
  • Compound 9b (): Features a tetrahydrobenzo[b]thiophen-3-yl group with a cyclopenta ring (5-membered).

Functional Group Modifications

  • 2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-ones (): Replace the thioacetamido group with a pyrimidin-4-one ring. The carbonyl group in pyrimidinone derivatives facilitates hydrogen bonding, which could enhance binding to enzymes like tyrosinase but reduce cell membrane permeability due to higher polarity .
  • Ethyl 2-(2-Cyano-Acetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (): Substitutes the thioether linkage with a cyanoacetamido group. The electron-withdrawing cyano group may alter electronic properties, affecting interactions with kinases or oxidoreductases .

Substituted Aromatic Systems

  • Compound 573938-02-0 (): Incorporates a 4-chlorophenyl group on a cyclopenta[4,5]thieno[2,3-d]pyrimidine core. The chlorophenyl substituent enhances lipophilicity and may improve blood-brain barrier penetration, contrasting with the target compound’s lack of aromatic substituents .

Data Tables: Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Cyclohepta[4,5]thieno[2,3-d]pyrimidine Thioacetamido, ethyl carboxylate Potential EGFR/VEGFR-2 inhibition
9c () Cyclohepta[b]thiophene Hydroxyl, benzo[a]azulen-4-ol Unreported (structural analog)
2-Substituted Pyrimidin-4-ones () Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Pyrimidinone, variable R-groups Anti-tyrosinase activity
573938-02-0 () Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-Chlorophenyl, thioacetate Kinase inhibition (inferred)

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis shares methodologies with analogs, such as alkylation () and cyanoacetylation (), but requires precise control of thiol-nucleophile reactions to avoid byproducts .
  • Biological Performance : Cyclohepta-containing derivatives (e.g., target compound, 9c) may exhibit broader target engagement due to conformational adaptability, whereas smaller rings (e.g., cyclopenta in 9b) could favor specificity .
  • Solubility vs. Permeability : The ethyl carboxylate group in the target compound improves aqueous solubility compared to purely aromatic analogs (), though this may come at the cost of reduced membrane permeability .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

The synthesis involves multi-step heterocyclization and functionalization. A key route includes:

  • Cyclocondensation : Reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives with aldehydes in ethanol under reflux to form azomethine intermediates .
  • Heterocyclization : Treating intermediates with glacial acetic acid and DMSO to generate fused pyrimidine-thiophene scaffolds. For the thioacetamido linkage, a thiol-alkylation step is critical, using reagents like 2-mercapto derivatives (e.g., from 6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-thiol) .
  • Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) ensures high purity (>95%) .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield RangeReference
Azomethine FormationEthanol, reflux, 8–12 hrs70–85%
HeterocyclizationGlacial acetic acid/DMSO, 100–120°C60–75%
Thioacetamido Coupling2-Mercapto derivatives, base catalysis50–65%

Q. Which spectroscopic and structural characterization techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 7.60–7.40 ppm for aromatic protons, δ 160.09 ppm for carbonyl carbons) resolve substituent positions and confirm cyclization .
  • IR Spectroscopy : Peaks at ~1650–1700 cm1^{-1} verify amide (C=O) and thioether (C-S) bonds .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., disorder in fused rings, as seen in related compounds with R factor = 0.045) .
  • HRMS : Validates molecular formula (e.g., observed [M+H]+^+ at 301.1379 vs. calculated 301.1369) .

Advanced Research Questions

Q. How can computational modeling predict metabolic stability in human aldehyde oxidase (hAOX1) systems?

  • Methodology :

Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s thiophene-pyrimidine core and hAOX1’s active site (e.g., FAD-binding domain).

QM/MM Simulations : Assess electron transfer pathways for oxidation susceptibility (e.g., at sulfur atoms in thioether linkages) .

Metabolite Prediction : Tools like MetaSite identify potential oxidation sites (e.g., cyclohepta ring or tetrahydrobenzo groups) .

  • Validation : Compare predicted metabolites with in vitro microsomal assays using LC-HRMS .

Q. What experimental strategies resolve contradictions between high reaction yields and low purity in synthesis?

  • Issue : High yields (e.g., 70–85%) may mask byproducts (e.g., uncyclized intermediates or regioisomers).
  • Solutions :
  • In-situ Monitoring : Use TLC or HPLC-MS to track reaction progress and detect side products early .
  • Optimized Workup : Adjust pH during extraction (e.g., acidic conditions to precipitate unreacted amines) .
  • Advanced Purification : Employ preparative HPLC with C18 columns for polar byproducts .

Q. How to design experiments to evaluate anti-tyrosinase activity?

  • Assay Design :

Enzyme Inhibition : Use mushroom tyrosinase (or recombinant human enzyme) with L-DOPA as substrate; measure IC50_{50} via UV-Vis (λ = 475 nm) .

Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots.

Molecular Dynamics (MD) : Simulate binding stability of the compound’s thioacetamido group to tyrosinase’s copper-active site .

  • Control Experiments : Compare with kojic acid (reference inhibitor) and assess cytotoxicity (e.g., MTT assay on melanocytes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.